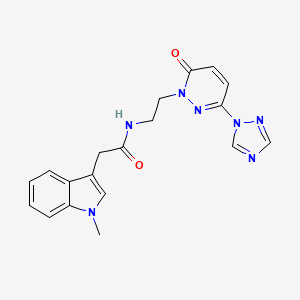
2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The structural components include:
- An indole moiety which is often associated with anticancer and antimicrobial properties.
- A triazole ring that enhances the compound's bioactivity and solubility.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antibacterial properties. For instance, related compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The presence of the triazole ring may enhance this activity by disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Properties
Compounds containing the indole and triazole scaffolds have been studied for their anti-inflammatory effects. A study highlighted that certain indole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The specific compound may similarly exhibit COX-inhibitory activity, potentially offering therapeutic benefits in inflammatory diseases .
Anticancer Potential
Indole derivatives are frequently investigated for their anticancer properties. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. In vitro studies on similar compounds have shown promising results against different cancer cell lines .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The indole structure may interact with DNA or RNA, influencing gene expression.
- The triazole moiety could act as a chelating agent for metal ions involved in enzymatic processes.
Study 1: Antibacterial Efficacy
A recent study synthesized several indole derivatives and tested their antibacterial activity against multiple strains of bacteria. Results indicated that compounds with similar structures to our target compound showed significant inhibition zones in agar diffusion tests, suggesting effective antibacterial properties .
Study 2: Anti-inflammatory Effects
In an investigation focused on anti-inflammatory agents, derivatives containing the triazole scaffold were tested for COX inhibition. The results showed that these compounds could reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-24-11-14(15-4-2-3-5-16(15)24)10-18(27)21-8-9-25-19(28)7-6-17(23-25)26-13-20-12-22-26/h2-7,11-13H,8-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYAIZXWRNOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














